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Compound of Interest

Compound Name: L-366948

Cat. No.: B608417 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the published results for the oxytocin receptor antagonist L-366948.

Data from the original publication is presented alongside findings from independent validation

studies to offer a comprehensive overview of its pharmacological profile.

Executive Summary
L-366948 is a cyclic hexapeptide that has been characterized as a potent and selective

antagonist of the oxytocin receptor. Originally described by Clineschmidt, Pettibone, and

colleagues in 1991, this compound has been utilized in subsequent studies to investigate the

role of the oxytocin system in various physiological processes. This guide summarizes the key

quantitative data from the primary literature and independent validation efforts, providing

detailed experimental protocols for pivotal assays and visualizing the relevant biological

pathways and experimental workflows.

Comparative Data on L-366948
The following tables present a summary of the key in vivo and in vitro data for L-366948 from

its original publication and subsequent independent studies.

Table 1: In Vivo Antagonist Potency of L-366948
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Species Assay Parameter Value Publication

Rat

Oxytocin-induced

uterine

contractions

AD50 ~100 µg/kg i.v.
Clineschmidt et

al., 1991[1]

Table 2: In Vitro Receptor Binding Affinity of L-366948

Receptor Species Parameter Value Publication

Oxytocin Human (uterine) Ka 2.27 x 10⁸ M⁻¹
Coleman et al.,

1994

Oxytocin Rat (uterine) Ka 5.89 x 10⁸ M⁻¹
Coleman et al.,

1994

Table 3: Selectivity Profile of L-366948

Target Species Assay Result Publication

Prostaglandin

F2α
Rat

Uterine

Contraction

No effect on

dose-response

Clineschmidt et

al., 1991[1]

Vasopressin V1

Receptor
Rat Pressor Effect

No antagonism

at 3 mg/kg i.v.

Clineschmidt et

al., 1991[1]

Vasopressin V2

Receptor
Rat

Antidiuretic

Effect

No antagonism

at 3 mg/kg i.v.

Clineschmidt et

al., 1991[1]

Table 4: Independent Functional Validation of L-366948

Species
Tissue/Cell
Type

Assay Finding Publication

Pig Endometrium

Oxytocin-induced

phosphoinositide

hydrolysis

L-366948

inhibited the

response

Mirando et al.,

1999
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Experimental Protocols
Original In Vivo Antagonism Studies (Clineschmidt et al.,
1991)
1. Antagonism of Oxytocin-Induced Uterine Contractions in Anesthetized Rats:

Animal Model: Female rats were anesthetized.

Procedure: A catheter was placed in a jugular vein for intravenous administration of

compounds. Uterine contractions were monitored.

Challenge: Oxytocin was administered as an intravenous bolus at a dose of 1 µg/kg to

induce uterine contractions.

Antagonist Administration: L-366948 was administered intravenously at various doses prior

to the oxytocin challenge.

Endpoint: The dose of L-366948 required to reduce the oxytocin-induced uterine contractile

response by 50% (AD50) was determined.[1]

2. Selectivity against Vasopressin V1 and V2 Receptors:

V1 Receptor (Pressor Effect): Pithed rats were used to assess changes in blood pressure. L-
366948 was administered intravenously at 3 mg/kg, followed by a challenge with the

vasopressin V1 receptor agonist.

V2 Receptor (Antidiuretic Effect): The antidiuretic response to a vasopressin V2 receptor

agonist was measured in conscious rats. L-366948 was administered prior to the agonist

challenge.

Endpoint: The ability of L-366948 to antagonize the respective responses was evaluated.[1]

Independent In Vitro Binding Affinity Study (Coleman et
al., 1994)
1. Receptor Binding Assay:
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Tissue Preparation: Cell membranes were prepared from human and rat uterine tissue.

Radioligand: Tritium-labeled oxytocin ([³H]OT) was used as the radioligand.

Procedure: Saturation analysis was performed by incubating the uterine cell membranes with

[³H]OT in the presence of increasing concentrations of unlabeled L-366948.

Data Analysis: The association constant (Ka) was calculated using nonlinear curve-fitting

techniques to determine the binding affinity of L-366948 for the oxytocin receptor.

Visualizing the Science
To better understand the mechanisms and workflows discussed, the following diagrams have

been generated.
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Caption: Oxytocin signaling pathway and the antagonistic action of L-366948.
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In Vivo Antagonism Workflow
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Caption: Experimental workflow for in vivo antagonism studies.
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Receptor Binding Assay Workflow
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Caption: Workflow for in vitro receptor binding affinity determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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